Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a butylphenyl group and a methyl ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-butylbenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole oxides and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated pyrrole derivatives.
Scientific Research Applications
Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-Phenyl)-1H-pyrrole-2-carboxylate: Lacks the butyl group, leading to different chemical and biological properties.
Ethyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its reactivity and applications.
Uniqueness
Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the butylphenyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl 3-(4-butylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-4-5-12-6-8-13(9-7-12)14-10-11-17-15(14)16(18)19-2/h6-11,17H,3-5H2,1-2H3 |
InChI Key |
XHAMQKWLNIVNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
Origin of Product |
United States |
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